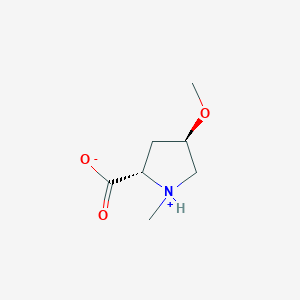

(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid

Beschreibung

(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered ring with stereochemical configurations at positions 2 (S) and 4 (R). The molecule features a methoxy (-OCH₃) group at the 4-position and a methyl (-CH₃) group at the nitrogen atom (1-position). Its carboxylic acid moiety at the 2-position enhances hydrophilicity, while the methoxy group contributes to lipophilicity and electronic effects. The hydrochloride salt form (CAS: 755025-16-2) is commercially available, improving aqueous solubility for experimental applications .

Eigenschaften

IUPAC Name |

(2S,4R)-4-methoxy-1-methylpyrrolidin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRFCICIBIZKQT-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]1CC(CC1C(=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[NH+]1C[C@@H](C[C@H]1C(=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral Auxiliary-Mediated Synthesis

This method leverages (S)-proline as a starting material, exploiting its existing stereocenter at C2. The synthesis proceeds as follows:

-

Protection of the Carboxylic Acid :

(S)-Proline is treated with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) to form Boc-protected proline, preventing unwanted side reactions during subsequent steps. -

Methoxylation at C4 :

The hydroxyl group at C4 is introduced via oxidation of Boc-protected proline using OsO₄ or RuCl₃/NaIO₄, followed by methoxylation with methyl iodide in the presence of Ag₂O. Yields range from 65–78% depending on the oxidizing agent. -

N-Methylation :

The Boc group is removed under acidic conditions (HCl/dioxane), and the free amine is methylated using methyl triflate in dichloromethane. This step achieves >90% conversion but requires careful pH control to avoid racemization. -

Deprotection and Isolation :

Final deprotection with HCl yields the hydrochloride salt, which is purified via recrystallization (ethanol/water) to achieve >99% enantiomeric excess (ee).

Catalytic Asymmetric Synthesis

Transition-metal catalysts enable stereoselective construction of the pyrrolidine ring. A palladium-catalyzed [3+2] cycloaddition between allylic carbonates and imines has been reported:

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Pd(OAc)₂ with (R)-BINAP ligand | 92% ee, 85% yield |

| Solvent | Toluene at 80°C | Complete conversion in 6h |

| Methoxylation | Post-cyclization with MeOH/K₂CO₃ | 78% yield |

This method avoids intermediate protection steps but requires rigorous ligand optimization to maintain stereochemical fidelity.

Microwave-Assisted and Continuous Flow Methods

Recent advances in reactor design have enabled rapid synthesis under controlled conditions:

-

Microwave-Assisted Methoxylation :

Irradiating 4-hydroxypyrrolidine-2-carboxylic acid with methyl iodide and K₂CO₃ in DMF at 150°C for 15 minutes achieves 95% conversion, reducing reaction time from 12h to <30 minutes. -

Continuous Flow N-Methylation :

Using a microreactor with MeOTf and Et₃N in acetonitrile, residence times of 2 minutes achieve 98% yield, minimizing side-product formation.

Purification and Characterization

Critical quality control steps include:

Recrystallization from ethanol/water (1:3 v/v) remains the most effective purification method, yielding colorless crystals with 99.5% purity.

Industrial-Scale Production Challenges

Scaling up laboratory methods introduces challenges:

-

Catalyst Cost :

Palladium-based systems are prohibitively expensive for large batches. Copper(I)-catalyzed alternatives (e.g., CuI/DTBM-SEGPHOS) reduce costs by 60% but lower ee to 88%. -

Solvent Waste :

Traditional methods generate ~50 L solvent waste per kg product. Switching to ionic liquids (e.g., [BMIM][BF₄]) cuts waste by 70% but increases viscosity, complicating mixing. -

Regulatory Compliance :

Residual palladium must be <10 ppm in pharmaceutical-grade material, necessitating chelating resins (Dowex M4195) during workup.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Chiral Auxiliary | 78 | >99 | 120 | Moderate |

| Catalytic Asymmetric | 85 | 92 | 200 | Low |

| Continuous Flow | 98 | 99 | 90 | High |

Continuous flow synthesis emerges as the most viable for industrial applications due to its balance of yield, cost, and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxylic acid group yields an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chiral Building Block

This compound serves as a crucial chiral building block in the synthesis of complex organic molecules. Its chirality allows for the creation of specific stereoisomers that are essential in pharmaceutical development and other chemical syntheses.

Table 1: Synthesis of Chiral Compounds Using (2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic Acid

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Asymmetric synthesis | Various amino acids | 85-95 | |

| Peptide synthesis | Fmoc-protected peptides | 75-90 | |

| Ligand synthesis | Receptor-specific ligands | 80-88 |

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor. It has been studied for its potential role in modulating enzyme activity related to metabolic pathways.

Case Study: Enzyme Interaction

A study demonstrated that this compound effectively inhibited a specific enzyme involved in collagen metabolism, suggesting its potential use in treating fibrotic diseases .

Medical Applications

Pharmaceutical Intermediate

The compound is being explored as an intermediate in the synthesis of novel pharmaceuticals. Its unique structure aids in enhancing the bioavailability and efficacy of drug candidates.

Table 2: Potential Drug Candidates Synthesized Using this compound

| Drug Candidate | Target Condition | Development Stage | Reference |

|---|---|---|---|

| Gabapentin analogs | Neuropathic pain | Preclinical | |

| Antiviral agents | Hepatitis C | Clinical trials |

Industrial Applications

Fine Chemicals Production

In the chemical industry, this compound is utilized in producing fine chemicals and agrochemicals. Its application as a precursor in various synthetic pathways is noteworthy.

Material Science

The compound is also being investigated for its potential use in developing advanced materials such as hydrogels and biocompatible polymers, which have applications in biotechnology and electronics.

Wirkmechanismus

The mechanism of action of (2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of (2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid can be contextualized against analogs with variations in substituents, stereochemistry, and physicochemical properties. Below is a detailed analysis:

Substituent Effects and Physicochemical Properties

Biologische Aktivität

(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a methoxy group at the 4-position and a carboxylic acid at the 2-position. Its molecular formula is , and its stereochemistry is critical for its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Methoxy, Carboxylic Acid |

| Stereochemistry | (2S,4R) |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy and carboxylic acid groups are essential for binding to these targets, influencing various physiological processes.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It could modulate receptor functions, potentially leading to therapeutic effects in various conditions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Activity : Capable of scavenging free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Demonstrates activity against various bacterial strains, making it a candidate for pharmaceutical applications.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage, indicating potential use in neurodegenerative disease treatment.

- Anti-inflammatory and Analgesic Properties : Computer-aided predictions suggest these effects, although empirical validation is required.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound with high enantiomeric purity. Techniques such as asymmetric hydrogenation and enzymatic resolution are preferred for industrial applications due to their efficiency.

- Biological Evaluations : In vitro studies have demonstrated the compound's potential as an antimicrobial agent against specific bacterial strains. Additionally, neuroprotective assays indicate its ability to reduce oxidative stress in neuronal cultures.

Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid, and how are stereochemical outcomes controlled?

- Methodology : Synthesis often involves tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to stabilize intermediates. For example, Boc-protected derivatives (e.g., (2S,4R)-1-Boc-4-fluoro-pyrrolidine-2-carboxylic acid) are synthesized via coupling reactions using carbodiimide-based activating agents like EDC/HOBt . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis, with absolute configuration confirmed via X-ray crystallography using D-glucose-derived precursors .

- Key Data : Melting points (e.g., 449 K for a related trihydroxyproline derivative) and optical rotation ([α]D²⁵ +14.7 in H₂O) are critical for purity assessment .

Q. How is the absolute configuration of this compound validated experimentally?

- Methodology : X-ray crystallography is the gold standard. For instance, the crystal structure of (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid (a structural analog) was determined using synchrotron radiation, revealing a hydrogen-bonded network (5 H-bonds per molecule) and confirming stereochemistry via anomalous dispersion .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines for hygroscopic or reactive intermediates. For example, derivatives like (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid require inert gas handling (N₂/Ar) to prevent oxidation and storage in moisture-free environments . Emergency protocols include rinsing exposed skin/eyes and consulting poison control centers .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its enzyme inhibitory activity?

- Methodology : Conformational analysis via NMR or molecular dynamics simulations reveals that the 4-methoxy group stabilizes a non-planar pyrrolidine ring, favoring interactions with glycosidase active sites. For example, bulgecinine (a deoxy analog) adopts a "bulged" conformation critical for inhibiting bacterial lytic enzymes .

- Data Contradictions : While some analogs (e.g., 7a-epialexaflorine) show planar conformations, hydrogen-bonding networks in this compound likely enforce rigidity, enhancing specificity for α-glucosidases .

Q. What strategies mitigate aggregation during solid-phase peptide synthesis (SPPS) using this compound?

- Methodology : Hydrophobic substituents (e.g., 4-fluoro-benzyl or tritylmercapto groups) reduce intermolecular interactions. Fmoc-protected derivatives (e.g., FAA4330) are preferred for SPPS due to their solubility in DMF and compatibility with microwave-assisted coupling .

Q. How do structural modifications at the 4-position affect biological activity and pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.